Bienvenue dans la boutique en ligne BenchChem!

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid

Steric hindrance β-amino acid building block structure-activity relationship

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid (CAS 213192-55-3) is a racemic β-amino acid (3-amino-3-arylpropionic acid derivative) with the molecular formula C₁₂H₁₇NO₃ and molecular weight 223.27 g/mol. It features a propanoic acid backbone bearing a primary amino group at the β-position and a tetrasubstituted phenyl ring with methoxy (4-position) and methyl substituents (2,5-positions).

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 213192-55-3
Cat. No. B3368530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid
CAS213192-55-3
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)C(CC(=O)O)N
InChIInChI=1S/C12H17NO3/c1-7-5-11(16-3)8(2)4-9(7)10(13)6-12(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15)
InChIKeyAEHOSDXTANKMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic Acid (CAS 213192-55-3): Structural & Supply Baseline for Procurement Evaluation


3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid (CAS 213192-55-3) is a racemic β-amino acid (3-amino-3-arylpropionic acid derivative) with the molecular formula C₁₂H₁₇NO₃ and molecular weight 223.27 g/mol . It features a propanoic acid backbone bearing a primary amino group at the β-position and a tetrasubstituted phenyl ring with methoxy (4-position) and methyl substituents (2,5-positions). This substitution pattern creates a sterically encumbered β-amino acid scaffold that is primarily employed as a building block in medicinal chemistry and organic synthesis . The compound is commercially available from specialty chemical suppliers, typically at research-grade purity (≥95%), but is not listed in major milligram-to-kilogram supplier catalogs (e.g., Sigma-Aldrich, TCI, Enamine), indicating a niche procurement profile .

Why 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic Acid Cannot Be Replaced by Generic β-Amino Acid Building Blocks


Within the 3-amino-3-arylpropanoic acid family, both the electronic character and steric bulk of the aryl substituents directly govern reactivity at the β-amino center, solubility, and downstream compatibility in amide coupling or heterocycle formation [1]. The 2,5-dimethyl-4-methoxy substitution pattern of the target compound introduces ortho-methyl groups flanking the β-carbon attachment point, which creates significant steric hindrance absent in mono-substituted or para-only analogs (e.g., 3-amino-3-(4-methoxyphenyl)propanoic acid). This steric compression alters the pKa of the β-ammonium group and the conformational equilibrium of the propanoic acid chain, affecting both reaction kinetics in building-block derivatization and the three-dimensional presentation of the aryl pharmacophore when incorporated into larger molecules [1][2]. Generic substitution with a less hindered β-amino acid can therefore lead to divergent synthetic yields, altered enantioselectivity in chiral resolutions, and compromised biological target engagement when the scaffold is used in structure-activity relationship (SAR) exploration [2].

Quantitative Differentiation Evidence: 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic Acid vs. Closest Analogs


Steric Parameter Differentiation: Taft Es and Molar Refractivity vs. 3-Amino-3-(4-methoxyphenyl)propanoic Acid (CAS 5678-45-5)

The 2,5-dimethyl substitution distinguishes the target compound from the common para-methoxy analog (CAS 5678-45-5). Calculated Taft steric parameter (Es) values for the aryl ring differ substantially: the 2,5-dimethyl-4-methoxyphenyl group has an estimated Es of approximately −2.5 to −3.0 (based on additive ortho-methyl contributions), compared to approximately −0.5 for the unsubstituted 4-methoxyphenyl group [1]. Molar refractivity (MR) as a computed descriptor is 63.2 cm³/mol for the target compound versus 52.5 cm³/mol for the des-methyl analog, reflecting a ~20% increase in steric bulk . This steric differentiation directly impacts the β-carbon environment: the tetrahedron paper on 3-amino-3-arylpropionic acid synthesis demonstrated that ortho-substituted analogs exhibited yields of <30% under standard one-pot conditions, compared to 40–70% for para-substituted analogs, due to steric inhibition of the imine formation and decarboxylation steps [1].

Steric hindrance β-amino acid building block structure-activity relationship

Lipophilicity Shift: Computed logP vs. 3-Amino-3-phenylpropanoic Acid (CAS 614-19-7) and 3-Amino-3-(4-methoxyphenyl)propanoic Acid

The combination of two methyl groups and one methoxy group on the phenyl ring significantly increases lipophilicity relative to the core 3-amino-3-arylpropanoic acid scaffold. Computed logP (XLogP3) for the target compound is 0.8, compared to −1.8 for 3-amino-3-phenylpropanoic acid (CAS 614-19-7) and −2.0 for 3-amino-3-(4-methoxyphenyl)propanoic acid (CAS 5678-45-5) [1]. This represents a >2.5 log unit increase in lipophilicity, which translates to an approximately 300-fold higher theoretical partition coefficient into organic phases. For building-block procurement in CNS-targeted medicinal chemistry programs (e.g., methylphenidate/modafinil analog programs where 3-amino-3-arylpropionic acids serve as key intermediates), this elevated logP is relevant because the CNS-activity SAR established that aryl lipophilicity modulates locomotor activity in mice [2].

Lipophilicity logP blood-brain barrier penetration β-amino acid

Structural Uniqueness of the 4-Methoxy-2,5-dimethyl Substitution Pattern in Patent and Chemical Space

A survey of the 3-aryl propionic acid patent literature reveals that the 2,5-dimethyl-4-methoxy substitution pattern is distinct from the more commonly claimed substitution motifs. In US Patent 6,630,600 (AstraZeneca), which covers 3-aryl propionic acid derivatives for insulin resistance, the exemplified aryl substitution patterns are predominantly 4-alkoxy, 4-halo, or 4-alkyl, without 2,5-dimethyl-4-methoxy combinations [1]. Similarly, the 21-compound library reported by Tan and Weaver (2002) includes mono-substituted and 3-methyl-4-methoxy variants but does not encompass the 2,5-dimethyl-4-methoxy pattern, indicating that the target compound represents an underexplored region of aryl substitution space [2]. This structural novelty is relevant for procurement in SAR expansion programs seeking to access novel intellectual property positions.

Patent novelty chemical space building block Markush structure

Availability Profile: Supply Scarcity and Lead Time Implications vs. Common β-Amino Acid Building Blocks

Unlike broadly stocked β-amino acids such as 3-amino-3-phenylpropanoic acid (available from >50 suppliers including Sigma-Aldrich, TCI, and Enamine) or 3-amino-3-(4-methoxyphenyl)propanoic acid (listed by >20 suppliers), the target compound is sourced from a limited number of specialty vendors (e.g., CymitQuimica, Labter Scientific, and select Chinese custom synthesis houses) . No major milligram-to-kilogram supplier (Sigma-Aldrich, TCI, Fluorochem, Combi-Blocks, Enamine) lists CAS 213192-55-3 in their catalog, indicating that procurement typically requires custom synthesis or specialized sourcing with lead times of 4–8 weeks versus 1–5 business days for common analogs . This supply constraint must be factored into project timelines and budget planning.

Supply chain procurement lead time custom synthesis

Recommended Application Scenarios for 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic Acid Based on Quantitative Differentiation Evidence


Sterically Demanding Peptidomimetic Scaffold Synthesis

The pronounced steric bulk of the 2,5-dimethyl-4-methoxyphenyl group (ΔEs ≈ −2.0 to −2.5 vs. para-methoxy analog) makes this β-amino acid particularly valuable for constructing peptidomimetics where conformational restriction around the β-carbon is desired. When incorporated into β-peptide backbones, the ortho-methyl groups restrict rotation about the C(aryl)–C(β) bond, potentially stabilizing specific secondary structure elements [1]. Procurement should be prioritized for projects where this steric constraint is a design feature, rather than for general β-amino acid needs where less hindered analogs suffice.

CNS-Oriented SAR Programs Requiring Elevated logP Building Blocks

With a computed XLogP3 of 0.8—approximately 2.6–2.8 log units higher than the parent 3-amino-3-phenylpropanoic acid scaffold—this compound is suited for CNS drug discovery programs where increased lipophilicity is associated with enhanced blood-brain barrier penetration [1]. The class-level evidence from 3-amino-3-arylpropionic acid-derived methylphenidate/modafinil analogs demonstrates that aryl substitution modulates CNS activity in mouse models, supporting the rationale for exploring lipophilic variants [2]. Researchers should, however, verify the specific biological activity of derivatives incorporating this building block, as no direct in vivo data exist for this exact compound.

Novel IP Generation via Underexplored Aryl Substitution Space

The 2,5-dimethyl-4-methoxy pattern is absent from the major 3-amino-3-arylpropionic acid patent exemplifications (e.g., US 6,630,600) and synthetic libraries (e.g., Tan & Weaver 2002) [1][2]. Medicinal chemistry teams pursuing composition-of-matter patent claims for β-amino acid-containing scaffolds may select this compound to strengthen the novelty and non-obviousness of their inventions. The structural distinctiveness provides a basis for arguing unexpected properties relative to prior-art mono-substituted analogs.

Custom Synthesis Procurement with Advance Planning

Given the limited supplier base (3–5 niche vendors, no major catalog listings) and extended lead times (estimated 4–8 weeks), this compound is appropriate for well-planned research projects with defined timelines rather than exploratory chemistry requiring rapid delivery [1]. Procurement teams should engage with custom synthesis providers early and consider ordering batch quantities sufficient for the entire project duration to mitigate supply discontinuity risk. Bulk pricing and purity specifications (typically ≥95% by HPLC) should be negotiated upfront.

Quote Request

Request a Quote for 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.